2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
CAS No.:
Cat. No.: VC18034568
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F2NO4 |
|---|---|
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | FONPOKVADVHMTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure integrates two critical functional groups: a tert-butoxycarbonyl (Boc) group and a 5,5-difluoropentanoic acid moiety. The Boc group, a widely used amine-protecting group in peptide synthesis, confers stability against nucleophilic attack and acidic conditions . The difluorinated carbon chain at position 5 introduces steric and electronic effects that may influence reactivity and intermolecular interactions .
The SMILES notation for the compound is CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O, which explicitly defines the Boc-protected amine linked to a difluorinated pentanoic acid . The presence of fluorine atoms at the 5-position distinguishes this compound from related analogs, such as 4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 1934913-37-7), where the difluorination occurs at a different carbon .
Table 1: Comparative Structural Data for Related Boc-Protected Difluorinated Acids
Physicochemical Properties
Experimental and Calculated Data
Key physicochemical properties, as reported in chemical databases, include:
Table 2: Physicochemical Profile of 2-{[(Tert-Butoxy)Carbonyl]Amino}-5,5-Difluoropentanoic Acid
The lack of empirical data for density, boiling point, and melting point underscores the need for further experimental characterization. Computational models predict moderate polarity due to the carboxylic acid and Boc groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Future Research Directions
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Physicochemical Profiling: Empirical determination of melting point, solubility, and stability under varying pH conditions.
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Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, or enzymatic inhibitory activity.
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Synthetic Optimization: Development of scalable, high-yield synthetic routes to enable industrial applications.
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